4-Phenyl-4-sulfanylidenebutan-2-one
Overview
Description
It is characterized by its molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
4-Phenyl-4-sulfanylidenebutan-2-one can be synthesized through the reaction of 2-bromoacetophenone with potassium thioacetate . The reaction typically involves the following steps:
Reactants: 2-bromoacetophenone and potassium thioacetate.
Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions.
Product Isolation: The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Phenyl-4-sulfanylidenebutan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it to thioethers or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Phenyl-4-sulfanylidenebutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Phenyl-4-sulfanylidenebutan-2-one involves its ability to undergo nucleophilic substitution reactions, where the thioacetate group can be replaced by other nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
4-Phenyl-4-sulfanylidenebutan-2-one can be compared with other similar compounds such as:
4′-Chloroacetophenone: Similar in structure but with a chloro group instead of a thioacetate group.
4′-(Methylthio)acetophenone: Contains a methylthio group instead of a thioacetate group.
2-Benzofuranyl methyl ketone: A different aromatic ring system but similar functional groups.
The uniqueness of this compound lies in its thioacetate group, which imparts distinct reactivity and applications compared to its analogs .
Properties
CAS No. |
15473-64-0 |
---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
4-phenyl-4-sulfanylidenebutan-2-one |
InChI |
InChI=1S/C10H10OS/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
PRIZFTPMFAPSFD-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=S)C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)CC(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.